molecular formula C21H15Cl3N2O4 B4774348 N'-{5-chloro-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide

N'-{5-chloro-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide

Katalognummer B4774348
Molekulargewicht: 465.7 g/mol
InChI-Schlüssel: MTGZVKIYOLXASJ-KIBLKLHPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{5-chloro-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide, commonly known as CDB-2914, is a synthetic compound that belongs to the class of selective progesterone receptor modulators (SPRMs). It was first synthesized in 1991 by Dr. Malcolm Parker and his team at the University of Edinburgh. Since then, CDB-2914 has been extensively studied for its potential applications in reproductive medicine, oncology, and other fields.

Wirkmechanismus

CDB-2914 works by selectively binding to the progesterone receptor and modulating its activity. It has been shown to have both agonist and antagonist effects on the receptor, depending on the tissue and context. In the endometrium, CDB-2914 has been shown to inhibit the expression of genes involved in implantation, thereby preventing pregnancy. In the myometrium, it has been shown to reduce the contractility of smooth muscle cells, which may contribute to its efficacy in treating uterine fibroids.
Biochemical and Physiological Effects
CDB-2914 has been shown to have a number of biochemical and physiological effects in various tissues and cell types. In addition to its effects on the progesterone receptor, it has been shown to inhibit the activity of several enzymes involved in steroid biosynthesis, including 17α-hydroxylase and 3β-hydroxysteroid dehydrogenase. It has also been shown to modulate the expression of several cytokines and growth factors, including vascular endothelial growth factor (VEGF) and transforming growth factor beta (TGF-β).

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of CDB-2914 for lab experiments is its high selectivity for the progesterone receptor, which reduces the risk of off-target effects. It is also relatively easy to synthesize and has a relatively low cost compared to other N'-{5-chloro-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide. However, one limitation of CDB-2914 is its relatively low potency compared to other N'-{5-chloro-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide, which may limit its utility in certain contexts.

Zukünftige Richtungen

There are several potential future directions for research on CDB-2914. One area of interest is its potential use as a treatment for endometriosis, a condition characterized by the growth of endometrial tissue outside of the uterus. CDB-2914 has been shown to inhibit the growth of endometrial tissue in animal models of endometriosis, although more research is needed to determine its efficacy in humans. Another area of interest is its potential use as a treatment for breast cancer, as it has been shown to inhibit the growth of breast cancer cells in vitro. Finally, further research is needed to fully understand the mechanism of action of CDB-2914 in uterine fibroids, as well as its potential use as a treatment for other gynecological conditions.

Wissenschaftliche Forschungsanwendungen

CDB-2914 has been studied extensively for its potential applications in reproductive medicine, particularly as an emergency contraceptive and a treatment for uterine fibroids. Several clinical trials have demonstrated its efficacy in preventing pregnancy when taken within 72 hours of unprotected intercourse. It has also been shown to reduce the size and symptoms of uterine fibroids, although more research is needed to fully understand its mechanism of action in this context.

Eigenschaften

IUPAC Name

N-[(E)-[5-chloro-2-[(2,6-dichlorophenyl)methoxy]phenyl]methylideneamino]-3,5-dihydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl3N2O4/c22-14-4-5-20(30-11-17-18(23)2-1-3-19(17)24)13(6-14)10-25-26-21(29)12-7-15(27)9-16(28)8-12/h1-10,27-28H,11H2,(H,26,29)/b25-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGZVKIYOLXASJ-KIBLKLHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Cl)C=NNC(=O)C3=CC(=CC(=C3)O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Cl)/C=N/NC(=O)C3=CC(=CC(=C3)O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-{5-chloro-2-[(2,6-dichlorobenzyl)oxy]phenyl}methylidene]-3,5-dihydroxybenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-{5-chloro-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide
Reactant of Route 2
N'-{5-chloro-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide
Reactant of Route 3
N'-{5-chloro-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide
Reactant of Route 4
N'-{5-chloro-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide
Reactant of Route 5
N'-{5-chloro-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide
Reactant of Route 6
Reactant of Route 6
N'-{5-chloro-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.